molecular formula C13H13ClN2 B14398142 2-Chloro-4-phenyl-6-propylpyrimidine CAS No. 89967-23-7

2-Chloro-4-phenyl-6-propylpyrimidine

Cat. No.: B14398142
CAS No.: 89967-23-7
M. Wt: 232.71 g/mol
InChI Key: WOYPUNQDTCLSOJ-UHFFFAOYSA-N
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Description

2-Chloro-4-phenyl-6-propylpyrimidine is a halogenated pyrimidine derivative characterized by a chloro substituent at position 2, a phenyl group at position 4, and a propyl chain at position 4. Pyrimidines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms, widely utilized in pharmaceuticals, agrochemicals, and materials science. The structural features of this compound—chloro (electron-withdrawing), phenyl (aromatic bulk), and propyl (alkyl hydrophobicity)—impart unique electronic, steric, and solubility properties. These attributes make it a candidate for applications such as kinase inhibition, ligand design, or intermediates in organic synthesis.

Properties

CAS No.

89967-23-7

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

2-chloro-4-phenyl-6-propylpyrimidine

InChI

InChI=1S/C13H13ClN2/c1-2-6-11-9-12(16-13(14)15-11)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3

InChI Key

WOYPUNQDTCLSOJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC(=N1)Cl)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-phenyl-6-propylpyrimidine typically involves the reaction of 2-chloropyrimidine with phenyl and propyl substituents. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom in 2-chloropyrimidine is replaced by a phenyl group under acidic conditions . Another approach involves the use of organolithium reagents to introduce the phenyl and propyl groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-phenyl-6-propylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Table 1: Key Pyrimidine Analogs and Their Properties

Compound Name CAS Number Substituents Similarity Score Key Inferred Properties
4-Chloro-2-methyl-6-phenylpyrimidine 73576-33-7 2-Cl, 4-Ph, 6-Me 0.83 Higher crystallinity due to methyl vs. propyl; reduced lipophilicity
2,4-Dichloro-6-phenylpyrimidine 5600-21-5 2-Cl, 4-Cl, 6-Ph 0.79 Enhanced electrophilicity for nucleophilic substitution; potential cross-coupling reactivity
4-Chloro-6-isopropylpyrimidin-2-amine 26032-72-4 4-Cl, 6-isoPr, 2-NH₂ 0.81 Increased steric hindrance from isopropyl; amine group enables hydrogen bonding
6-Chloro-4-hydroxypyrimidine 4765-77-9 6-Cl, 4-OH N/A High polarity due to hydroxyl; suited for aqueous-phase reactions
4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine N/A 4-Cl, 5,6-Me₂, 2-CF₃ N/A Electron-deficient from CF₃; potential fluorinated drug intermediate

Substituent Impact Analysis

  • Chloro Groups: The mono-chloro substitution in this compound balances reactivity and stability, whereas dichloro analogs (e.g., 2,4-Dichloro-6-phenylpyrimidine) exhibit higher electrophilicity, favoring Suzuki-Miyaura couplings or amination reactions . In 6-Chloro-4-hydroxypyrimidine, the hydroxyl group increases solubility in polar solvents but reduces compatibility with hydrophobic matrices .
  • Trifluoromethyl (in 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine) introduces strong electron-withdrawing effects and metabolic stability, a feature absent in the target compound .
  • Aromatic vs. Heterocyclic Substituents :

    • The phenyl group at position 4 (shared with 4-Chloro-2-methyl-6-phenylpyrimidine) contributes π-π stacking interactions in protein binding, whereas amine or hydroxyl groups (e.g., 4-Chloro-6-isopropylpyrimidin-2-amine) enable hydrogen bonding, altering target selectivity .

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